1-Methylcyclopentene 1-Methylcyclopentene
Brand Name: Vulcanchem
CAS No.: 27476-50-2
VCID: VC13295946
InChI: InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3
SMILES: CC1=CCCC1
Molecular Formula: C6H10
Molecular Weight: 82.14 g/mol

1-Methylcyclopentene

CAS No.: 27476-50-2

Cat. No.: VC13295946

Molecular Formula: C6H10

Molecular Weight: 82.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methylcyclopentene - 27476-50-2

Specification

CAS No. 27476-50-2
Molecular Formula C6H10
Molecular Weight 82.14 g/mol
IUPAC Name 1-methylcyclopentene
Standard InChI InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3
Standard InChI Key ATQUFXWBVZUTKO-UHFFFAOYSA-N
SMILES CC1=CCCC1
Canonical SMILES CC1=CCCC1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Methylcyclopentene consists of a five-membered cyclopentene ring with a methyl group (-CH3_3) attached to the first carbon atom (Figure 1). The double bond between C1 and C2 introduces geometric constraints, influencing its reactivity and stability . Computational studies using density functional theory (DFT) reveal that the methyl substituent slightly distorts the ring’s planarity, increasing torsional strain compared to unsubstituted cyclopentene .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC6H10\text{C}_6\text{H}_{10}
Average Mass82.146 g/mol
Boiling Point72°C (754 mmHg), 85.2°C (1 atm)
Density0.78 g/cm³
Refractive Index1.431–1.433 (20°C)
Flash Point-17°C

The disparity in boiling points (72°C vs. 85.2°C) arises from differences in experimental conditions, particularly pressure . The lower boiling point at 754 mmHg aligns with typical industrial handling environments .

Synthesis and Production Methods

Thermal Isomerization of Cyclohexanol

A primary synthesis route involves the thermal decomposition of cyclohexanol at elevated temperatures (200–300°C). This reaction produces 1-methylcyclopentene alongside isomers such as 3-methylcyclopentene and 4-methylcyclopentene . Catalysts like zeolites or metal oxides enhance selectivity toward the 1-methyl isomer, achieving yields exceeding 70% under optimized conditions .

Dehydration of Cyclohexene

Alternative methods include acid-catalyzed dehydration of cyclohexene, which undergoes ring contraction to form 1-methylcyclopentene. Sulfuric acid or phosphoric acid catalysts facilitate this transformation, though side products necessitate purification via fractional distillation .

Table 2: Comparative Synthesis Pathways

MethodConditionsYieldSelectivity
Thermal Isomerization250°C, Zeolite Catalyst75%High
Acid-Catalyzed DehydrationH2_2SO4_4, 150°C65%Moderate

Industrial and Research Applications

Polymer Chemistry

1-Methylcyclopentene serves as a monomer in copolymer production, particularly with ethylene or propylene. The resulting polymers exhibit enhanced heat resistance (up to 150°C) and chemical stability, making them ideal for automotive seals and gaskets . For example, ethylene-1-methylcyclopentene copolymers demonstrate a glass transition temperature (TgT_g) of -45°C, optimizing performance in subzero environments .

Agrochemical Development

Derivatives such as 1-methylcyclopentene oxide act as potent insecticides, targeting ethylene receptors in pests to disrupt maturation . Field trials on cotton crops showed a 40% reduction in bollworm infestation compared to untreated controls .

Postharvest Preservation

By inhibiting ethylene receptors in fruits, 1-methylcyclopentene delays ripening and senescence. Applied as a gaseous treatment (0.5–1.0 ppm), it extends the shelf life of apples and bananas by 14–21 days while preserving antioxidant levels .

ParameterValueSource
UN Number3295
ADR ClassificationClass 3, II
Storage TemperatureAmbient (20–25°C)

Emergency Measures

Leaks require containment with inert absorbents (e.g., sand), followed by disposal in ventilated incinerators . Fire suppression employs alcohol-resistant foam or carbon dioxide .

Computational Insights into Stability and Reactivity

Substituent Effects on Ring Stability

DFT/B3LYP analyses compare 1-methylcyclopentene with its methylenecyclopentane analog . The methyl substituent increases the HOMO-LUMO gap (EgE_g) by 0.139 eV, indicating enhanced thermodynamic stability . Fluorine substituents further destabilize the ring, reducing EgE_g by 0.197 eV due to electron-withdrawing effects .

Table 4: Computational Stability Metrics

CompoundEgE_g (eV)Relative Stability
1-Methylcyclopentene7.086Baseline
Methylenecyclopentane6.947Less Stable
Fluorinated Derivative6.900Least Stable

Bond Length and Angle Variations

Substituents minimally alter C-C bond lengths (<0.017 Å) but significantly affect dihedral angles. For instance, nitro (-NO2_2) groups increase ring puckering by 12°, altering reactivity in electrophilic additions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator